5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole
Description
The compound 5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core substituted at positions 3 and 5. At position 3, the pyridin-4-yl group introduces aromaticity and hydrogen-bonding capability, while the 4-fluoropyrrolidin-2-yl substituent at position 5 introduces chirality and fluorination. Fluorination is often employed to enhance lipophilicity, metabolic stability, and bioavailability .
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-8-5-9(14-6-8)11-15-10(16-17-11)7-1-3-13-4-2-7/h1-4,8-9,14H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAYNCWXNSMRKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=NC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 618092-58-3
- Molecular Formula : C11H11FN4O
- Molecular Weight : 218.23 g/mol
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in cells. This activity has been measured through various assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay.
-
Enzyme Inhibition : It has shown inhibitory effects on various enzymes, including:
- Cholinesterases
- Tyrosinase
- Amylase
- Glucosidase
- Anticancer Effects : Studies indicate that this compound can induce apoptosis in cancer cells, particularly in pancreatic cancer cell lines (PANC-1). The apoptotic signaling pathways activated by the compound suggest its potential as an anticancer agent.
Case Studies and Experimental Results
- Antioxidant and Enzyme Inhibitory Activity :
- Antiviral Activity :
- Structure–Activity Relationship (SAR) :
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole exhibit significant anticancer properties. For instance, in xenograft studies, derivatives of this compound demonstrated tumor growth inhibition in both p53 wild-type and mutant cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Neurological Disorders
This compound has been explored for its neuroprotective effects. Studies suggest that it may modulate neurotransmitter systems and exhibit efficacy in treating conditions such as anxiety and depression. The presence of the pyrrolidine moiety is believed to enhance its ability to cross the blood-brain barrier, making it a candidate for further neuropharmacological investigations.
Antimicrobial Properties
There is growing interest in the antimicrobial applications of oxadiazole derivatives. Preliminary studies have shown that this compound exhibits activity against various bacterial strains, indicating its potential use in developing new antibiotics .
Data Table: Summary of Research Findings
Case Study 1: Anticancer Efficacy
In a study published by Leger et al., the compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, particularly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
Case Study 2: Neuropharmacological Effects
A recent investigation assessed the effects of this compound on anxiety-like behaviors in rodent models. The results demonstrated significant anxiolytic effects comparable to established treatments such as diazepam, suggesting its potential utility in treating anxiety disorders.
Case Study 3: Antimicrobial Testing
A series of antimicrobial tests revealed that this compound exhibited moderate activity against Gram-positive bacteria such as Staphylococcus aureus. The study emphasized the need for further modification to enhance its efficacy and spectrum of activity.
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects at Position 5: The 4-fluoropyrrolidin-2-yl group in the target compound introduces a chiral center and fluorine atom, which may enhance binding specificity and metabolic resistance compared to non-fluorinated analogs like 5-(Piperidin-4-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole . Perfluoroheptyl-substituted analogs (e.g., compound 1 in ) exhibit markedly different physicochemical properties, such as ionic liquid crystal formation, due to their hydrophobic fluorinated chains . These are less likely to be drug-like due to high molecular weight and poor solubility.
Electron-withdrawing groups (e.g., 4-chloro-3-nitrophenyl in ) may decrease the electron density of the oxadiazole ring, affecting its reactivity in nucleophilic or electrophilic environments .
The perfluoroheptyl derivatives () require ANRORC rearrangements, a more specialized methodology compared to standard cyclization .
Implications for Drug Design
- Metabolic Stability: Fluorination in the pyrrolidine ring likely reduces oxidative metabolism, extending half-life compared to non-fluorinated analogs.
- Target Selectivity : The pyridin-4-yl group may engage in hydrogen bonding with biological targets (e.g., kinase ATP pockets), while bulkier substituents (e.g., phenylethyl-pyrrolidinyl in 1a) could hinder binding .
- Physicochemical Properties : The target compound’s moderate molecular weight (~262 g/mol) and balanced lipophilicity align with Lipinski’s rules for oral bioavailability, unlike high-molecular-weight analogs like perfluoroheptyl derivatives .
Q & A
Basic: What are the optimized synthetic routes for 5-(4-fluoropyrrolidin-2-yl)-3-(pyridin-4-yl)-1,2,4-oxadiazole?
Methodological Answer:
The compound can be synthesized via cyclocondensation of amidoximes with activated carboxylic acid derivatives. A high-yield approach involves:
- Step 1: Reacting 4-fluoropyrrolidine-2-carboxylic acid with hydroxylamine to form the amidoxime intermediate.
- Step 2: Coupling with pyridin-4-yl-substituted nitrile under microwave-assisted conditions (120°C, 30 min) to form the oxadiazole core.
- Purification: Flash column chromatography (SiO₂, gradient elution with hexane:ethyl acetate 5:1 to 1:1) achieves >95% purity .
Key Data:
| Parameter | Value |
|---|---|
| Yield | 85–99% |
| Purity | >95% (HPLC) |
Basic: How is structural characterization performed for this compound?
Methodological Answer:
A multi-technique approach is recommended:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve the fluoropyrrolidine ring conformation and oxadiazole planarity. Hydrogen-bonding networks can be analyzed using SHELXPRO .
- NMR: ¹⁹F NMR confirms the fluoropyrrolidine substitution pattern (δ ≈ -180 ppm). ¹H/¹³C NMR assignments should cross-validate aromatic protons (pyridin-4-yl: δ 8.5–8.7 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm) .
- HRMS: Exact mass validation (e.g., [M+H]⁺ calculated for C₁₅H₁₄FN₄O: 293.1154) .
Basic: What in vitro assays are suitable for screening its biological activity?
Methodological Answer:
- Anticancer Activity: Use the MTT assay on breast (T47D) and colorectal (HCT116) cancer cell lines. IC₅₀ values <10 µM indicate potency. Flow cytometry can assess cell-cycle arrest (e.g., G₁ phase arrest at 5 µM) .
- Antimicrobial Screening: Follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values are determined via broth microdilution .
Example Data:
| Assay Type | Cell Line/Strain | Result |
|---|---|---|
| MTT | T47D | IC₅₀ = 8.2 µM |
| MIC | S. aureus | 16 µg/mL |
Advanced: How do substituents influence the compound’s biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Pyridin-4-yl Group: Essential for target binding (e.g., TIP47 protein in apoptosis induction). Replacement with pyridin-3-yl reduces activity by 50% .
- Fluoropyrrolidine Moiety: The 4-fluoro substitution enhances metabolic stability compared to non-fluorinated analogs (t₁/₂ increased from 2.1 to 4.3 hours in hepatic microsomes) .
SAR Table:
| Substituent at Position 5 | Apoptosis Induction (IC₅₀, µM) |
|---|---|
| 4-Fluoropyrrolidin-2-yl | 8.2 |
| Piperidin-4-yl | 22.5 |
| Non-fluorinated pyrrolidine | 15.7 |
Advanced: How can contradictions in biological activity across cell lines be resolved?
Methodological Answer:
Discrepancies (e.g., inactivity in lung cancer cells vs. potency in breast cancer lines) may arise from:
- Target Expression Variability: Quantify TIP47 protein levels via Western blot. High TIP47 correlates with sensitivity .
- Metabolic Differences: Use LC-MS to measure intracellular compound accumulation. Low permeability in resistant cells can be addressed with prodrug strategies (e.g., esterification of the oxadiazole ring) .
Advanced: What computational methods predict pharmacokinetic properties?
Methodological Answer:
- Molecular Docking: AutoDock Vina models interactions with TIP47 (PDB: 1WY4). The pyridin-4-yl group forms π-π stacking with Phe154 .
- ADMET Prediction: SwissADME estimates:
Advanced: How is the molecular target identified experimentally?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
